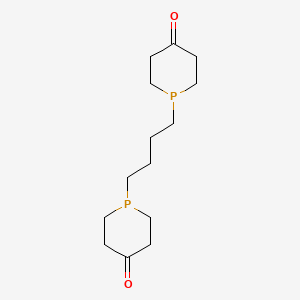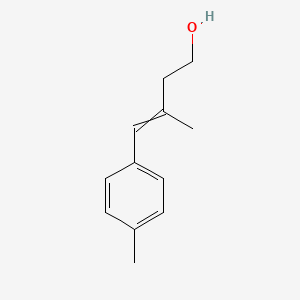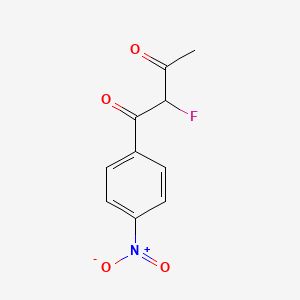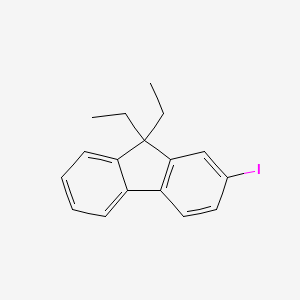![molecular formula C40H28S3 B12547357 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene CAS No. 143542-32-9](/img/structure/B12547357.png)
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is an organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which include a central thiophene ring substituted with two 5-(2,2-diphenylethenyl) groups. These structural features contribute to its interesting electronic and photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2,2-diphenylethenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. A palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, is commonly employed.
Catalysts and Solvents: Palladium catalysts like Pd(PPh3)4 are used, and the reaction is often conducted in solvents like toluene or DMF (dimethylformamide).
Temperature and Time: The reaction is typically performed at elevated temperatures (80-120°C) and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Applications De Recherche Scientifique
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through its electronic and photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical applications. Its conjugated system allows for efficient charge transfer, which is essential in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and fluorescent brightener.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Used in similar applications as an optical brightener and in photophysical experiments.
Uniqueness
2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene is unique due to its specific structural features that enhance its electronic and photophysical properties. The presence of diphenylethenyl groups provides additional conjugation, making it more effective in applications requiring efficient light absorption and emission.
Propriétés
Numéro CAS |
143542-32-9 |
|---|---|
Formule moléculaire |
C40H28S3 |
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
2,5-bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C40H28S3/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)27-33-21-23-37(41-33)39-25-26-40(43-39)38-24-22-34(42-38)28-36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-28H |
Clé InChI |
MCZFNTDJILWHSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)







![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)

![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
